

2-(3-Bromopropyl)-1,3-dioxolane IUPAC name and synonyms

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Compound of Interest

Compound Name: 2-(3-Bromopropyl)-1,3-dioxolane

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An In-depth Technical Guide to 2-(3-Bromopropyl)-1,3-dioxolane

This guide provides comprehensive information on **2-(3-Bromopropyl)-1,3-dioxolane**, a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.

Chemical Identity

- IUPAC Name: **2-(3-bromopropyl)-1,3-dioxolane**
- Synonyms: 4-Bromobutyraldehyde Ethylene Acetal, 4-Bromobutanal ethylene acetal[1][2], NSC 617308[1]
- CAS Number: 62563-07-9[1]

Physicochemical Properties

A summary of the key quantitative data for **2-(3-Bromopropyl)-1,3-dioxolane** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ BrO ₂	[1][3]
Molecular Weight	195.05 g/mol	[3][4]
Appearance	Colorless to light yellow/orange clear liquid	[3]
Purity	>95.0% (GC) or 96%	
Boiling Point	88 °C at 10 mmHg	[1][3]
Density	1.44 g/mL	[1][3]
Refractive Index	1.4780 - 1.4820	[1][3]
Storage Conditions	0-10 °C or 2-8 °C, sealed in a dry environment	[1][3][4]

Synthesis and Experimental Protocols

The synthesis of **2-(3-Bromopropyl)-1,3-dioxolane** is typically achieved through the acetalization of 4-bromobutanal with ethylene glycol in the presence of an acid catalyst. This reaction protects the aldehyde functional group, allowing for subsequent reactions involving the bromo- functionality.

General Experimental Protocol for Synthesis

This protocol is a representative method for the synthesis of 1,3-dioxolanes and can be adapted for **2-(3-Bromopropyl)-1,3-dioxolane**.^[5]

Materials:

- 4-Bromobutanal
- Ethylene glycol (1.1 equivalents)
- Anhydrous toluene
- Acid catalyst (e.g., p-toluenesulfonic acid or montmorillonite K10)

- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-bromobutanal and anhydrous toluene.
- Add ethylene glycol (1.1 equivalents) and a catalytic amount of the acid catalyst.
- Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine solution.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter the mixture and remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **2-(3-Bromopropyl)-1,3-dioxolane**.

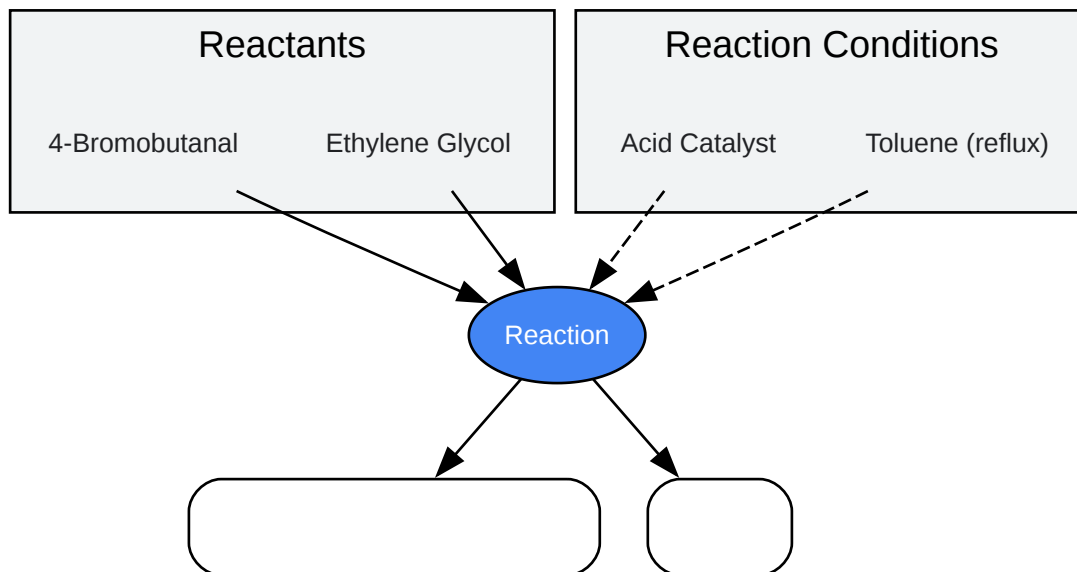
Applications in Synthesis

2-(3-Bromopropyl)-1,3-dioxolane serves as a versatile intermediate in the synthesis of various therapeutic agents and other complex organic molecules.^[1] The protected aldehyde allows for nucleophilic substitution or Grignard reagent formation at the brominated carbon without interference from the aldehyde group.

Visualized Workflows and Reactions

Synthesis of 2-(3-Bromopropyl)-1,3-dioxolane

Synthesis of 2-(3-Bromopropyl)-1,3-dioxolane

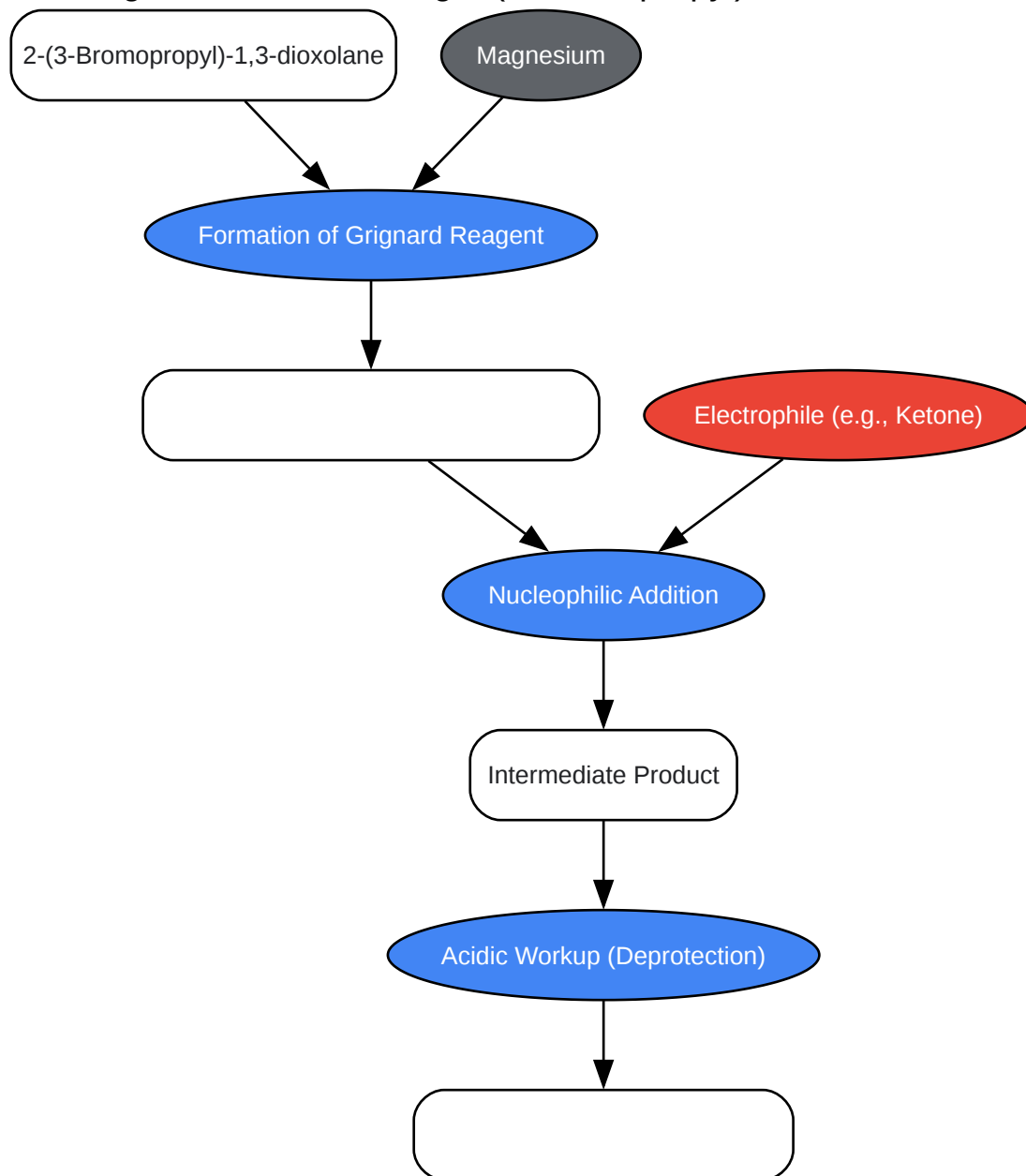


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Caption: Acetalization of 4-bromobutanal with ethylene glycol.

Application in Grignard Reaction

Grignard Reaction using 2-(3-Bromopropyl)-1,3-dioxolane



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Caption: A typical reaction pathway utilizing the Grignard reagent.

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